Boc-glu-ome
Description
Historical Context and Evolution of Protected Amino Acids in Organic Synthesis
The development of modern organic synthesis, particularly in the realm of peptide and protein chemistry, is intrinsically linked to the concept of protecting groups. In the early days of peptide synthesis, uncontrolled polymerization and undesirable side reactions involving the reactive functional groups of amino acids were significant obstacles. To achieve the selective formation of peptide bonds, chemists needed to temporarily block the reactivity of the α-amino group and any functional groups in the side chain.
This necessity led to the development of a wide array of protecting groups. The carboxybenzyl (Cbz or Z) group, introduced in the 1930s, was one of the earliest and most widely used N-terminal protecting groups. However, the harsh conditions required for its removal limited its applicability. The quest for milder and more selective deprotection methods drove further innovation.
A major breakthrough came with the introduction of the tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a wide variety of reaction conditions, including those that are basic or nucleophilic, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). This acid lability, which results in the formation of volatile byproducts like carbon dioxide and isobutene, simplified purification processes. The development of the Boc group, along with the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, established the foundation for modern solid-phase peptide synthesis (SPPS), a technique pioneered by R. Bruce Merrifield. This strategy, known as orthogonal protection, allows for the selective removal of one protecting group without affecting another, a cornerstone of multistep synthesis.
Significance of Boc-Glu-OMe as a Chiral Building Block in Modern Synthesis
Chirality, or the "handedness" of molecules, is a fundamental concept in pharmaceutical and biological sciences. The different enantiomers (mirror-image isomers) of a chiral molecule can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful. Consequently, the ability to synthesize enantiomerically pure compounds is critical. Chiral amino acids and their derivatives, sourced from the "chiral pool" of natural substances, are invaluable starting materials for creating these specific stereoisomers.
This compound is a prime example of such a chiral building block. Its well-defined stereochemistry is crucial for introducing chirality into target molecules during synthesis. It is extensively used in the synthesis of peptides, where the specific sequence and stereochemistry of amino acids determine the final structure and function of the peptide. Beyond standard peptide synthesis, this compound serves as a versatile intermediate in the creation of a diverse range of bioactive molecules and complex natural products. The presence of the Boc and methyl ester groups allows for selective chemical transformations at other parts of the molecule, facilitating the construction of intricate molecular architectures with high precision.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Boc-L-Glu-OMe | 72086-72-7 | C11H19NO6 | 261.28 |
| Boc-D-Glu-OMe | 55227-00-4 | C11H19NO6 | 261.28 |
| Boc-L-Glu(OMe)-OMe | 59279-60-6 | C12H21NO6 | 275.30 |
| Boc-L-Glu(OMe)-OH | 45214-91-3 | C11H19NO6 | 261.27 |
Data sourced from multiple chemical suppliers and databases.
Scope and Research Trajectories for this compound in Contemporary Chemical Sciences
The utility of this compound continues to expand within contemporary chemical sciences. Current research leverages this building block for the synthesis of novel therapeutic agents and complex biologically active molecules. For example, it is a key component in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability.
Table 2: List of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-α-tert-Butoxycarbonyl-L-glutamic acid α-methyl ester |
| Boc-D-Glu-OMe | N-α-tert-Butoxycarbonyl-D-glutamic acid α-methyl ester |
| Boc-L-Glu(OMe)-OMe | N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester |
| Boc-L-Glu(OMe)-OH | N-tert-Butoxycarbonyl-L-glutamic acid γ-methyl ester |
| Boc | tert-Butoxycarbonyl |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| Cbz or Z | Carboxybenzyl |
| TFA | Trifluoroacetic acid |
| SPPS | Solid-Phase Peptide Synthesis |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(15)17-4)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYAFKXUQMTLPL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427017 | |
| Record name | BOC-GLU-OME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72086-72-7 | |
| Record name | BOC-GLU-OME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-L-glutamic acid α-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Boc Glu Ome and Its Derivatives
Classical and Conventional Synthetic Routes for Boc-Glu-OMe
Conventional methods for synthesizing this compound typically involve a sequential process of protecting the functional groups of glutamic acid.
Protection of Glutamic Acid's Amino Group with tert-Butyloxycarbonyl Chloride
The initial step in the classical synthesis of this compound is the protection of the amino group of L-glutamic acid. This is commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base. google.comfishersci.co.uk The reaction is often carried out in a mixed solvent system, such as dioxane and water, at a controlled pH, typically between 9 and 10, and at a low temperature (0-5°C). vulcanchem.com The base, such as sodium hydroxide (B78521), facilitates the reaction to yield N-tert-butoxycarbonyl-L-glutamic acid (Boc-Glu-OH). vulcanchem.comorgsyn.org This protection step is crucial to prevent the amino group from participating in subsequent reactions. masterorganicchemistry.com
Methylation of the Carboxylic Acid Group (e.g., using Dimethyl Sulfate)
Following the protection of the amino group, the next step involves the esterification of one or both of the carboxylic acid groups. To synthesize this compound, where the α-carboxylic acid is methylated, a selective methylation is required. However, more commonly, both carboxylic acid groups are methylated to form N-tert-butoxycarbonyl-L-glutamic acid dimethyl ester (Boc-Glu(OMe)-OMe). google.com This can be achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. smolecule.comgoogle.com The reaction can also be carried out using methanol (B129727) and thionyl chloride. google.com
To obtain the desired this compound (the α-methyl ester), a selective hydrolysis of the γ-methyl ester from the dimethyl ester derivative would be necessary, or a more selective initial esterification method would be employed.
Purification Strategies for High Purity this compound
Achieving high purity is essential for the use of this compound in further synthetic applications, particularly in peptide synthesis. Common purification techniques include recrystallization and column chromatography. smolecule.com After the synthesis, the crude product is often an oil which can be induced to crystallize from a solvent system like petroleum ether. google.com Column chromatography is another effective method for separating the desired product from any remaining starting materials or byproducts. vulcanchem.com High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard analytical techniques used to confirm the purity of the final product. google.com
Modern and Advanced Synthetic Strategies
Recent advancements in synthetic chemistry have led to the development of more efficient methods for the synthesis of this compound and other glutamic acid derivatives.
One-Pot Methodologies for L-Glutamic Acid Derivatives, including this compound
One-pot synthesis offers a more streamlined and efficient approach by minimizing the number of separate reaction and purification steps. A patented method describes a one-pot process for synthesizing L-glutamic acid derivatives. google.com In this method, L-glutamic acid is first converted to its dimethyl ester hydrochloride, which is then directly used in the next step without isolation of the solid intermediate. google.com This oily intermediate is then reacted with di-tert-butyl dicarbonate to afford N-tert-butoxycarbonyl-L-glutamic acid dimethyl ester. google.com This approach reduces the use of raw materials and solvents, leading to lower costs and reduced environmental impact. google.com Research has also demonstrated one-pot procedures for creating γ-glutamyl derivatives, highlighting the utility of this approach for various glutamic acid modifications. mdpi.comresearchgate.net
Selective Esterification Techniques in this compound Synthesis
Selective esterification is a key challenge in the synthesis of asymmetrically modified glutamic acid derivatives like this compound. One strategy involves the use of protecting groups to differentiate the two carboxylic acid groups. For instance, the γ-carboxyl group can be selectively protected, allowing for the specific esterification of the α-carboxyl group. Another approach involves the formation of a cyclic intermediate, such as an oxazolidinone, from the amino and α-carboxyl groups, which then allows for the selective esterification of the γ-carboxyl group. thieme-connect.de Subsequent opening of the ring and protection of the amino group yields the desired product. Chemo-enzymatic methods have also been explored, where enzymes like Alcalase can selectively catalyze the esterification of the α-carboxylic acid of N-Boc-L-glutamic acid. researchgate.net
Protecting Group Chemistry in the Context of this compound Synthesis
Protecting groups are fundamental to the synthesis of this compound, preventing unwanted side reactions at the α-amino group and the side-chain carboxyl group. peptide.com The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for the α-nitrogen of amino acids. peptide.com
In peptide synthesis, orthogonal protection strategies are crucial for the selective removal of one protecting group without affecting others. iris-biotech.de This allows for the stepwise elongation of a peptide chain. The Boc group is a key component of such strategies as it is labile to acidic conditions, which makes it orthogonal to several other common protecting groups. iris-biotech.detotal-synthesis.com
For instance, the Boc group is stable under the basic conditions used to remove the Fluorenyl-methoxy-carbonyl (Fmoc) group, the hydrogenolysis conditions used to cleave the Benzyloxycarbonyl (Cbz or Z) group, and the transition metal-catalyzed conditions for removing the Allyloxycarbonyl (Alloc) group. total-synthesis.com This orthogonality is essential when synthesizing complex peptides where different protecting groups must be removed at various stages. peptide.comgoogle.com
Alternatively, an allyl (All) ester can be used to protect the side-chain carboxyl group, as seen in BOC-D-GLU(OALL)-OH. vulcanchem.com The allyl group is orthogonal to the acid-labile Boc group, as it is selectively removed under neutral conditions using palladium catalysts. vulcanchem.com This provides a truly orthogonal protection scheme. vulcanchem.com
Table 1: Orthogonal Protecting Groups to the Boc Group
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Boc? |
|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes total-synthesis.com |
| Benzyloxycarbonyl | Cbz, Z | H₂/Pd (Hydrogenolysis) | Yes total-synthesis.com |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Yes total-synthesis.com |
| Benzyl ester | Bzl | Strong Acid (HF) | Partially (Differential Lability) iris-biotech.de |
The removal of the Boc protecting group is a critical step in peptide synthesis and is typically achieved under anhydrous acidic conditions. commonorganicchemistry.comorganic-chemistry.org The most commonly used reagent for this purpose is trifluoroacetic acid (TFA). chemistrysteps.com
The deprotection mechanism involves the following key steps:
Protonation : The carbonyl oxygen of the tert-butyl carbamate (B1207046) is protonated by the acid. commonorganicchemistry.comchemistrysteps.com
Fragmentation : The protonated intermediate is unstable and fragments. This results in the loss of a stable tert-butyl cation and the formation of a carbamic acid. commonorganicchemistry.comchemistrysteps.com
Decarboxylation : The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas (CO₂) and the free amine. commonorganicchemistry.comchemistrysteps.com
Protonation of the Amine : Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a TFA salt). commonorganicchemistry.com
The formation of the gaseous byproducts, isobutylene (B52900) (from the deprotonation of the tert-butyl cation) and carbon dioxide, provides a strong thermodynamic driving force for the reaction. total-synthesis.comchemistrysteps.com It is crucial to perform this reaction in an open system to allow these gases to escape. commonorganicchemistry.com
Enantioselective Synthesis of Chiral this compound Isomers
The stereochemistry of amino acid building blocks is paramount for the biological activity of the final peptide. Therefore, the enantioselective synthesis of L- and D-Boc-Glu-OMe is of significant importance.
Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. For this compound, this generally involves starting from the corresponding enantiomer of glutamic acid.
L-Boc-Glu-OMe : The synthesis of the L-isomer typically starts from commercially available L-glutamic acid. ontosight.airesearchgate.net The process involves the protection of the α-amino group with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, followed by the esterification of the α-carboxyl group with methanol. ontosight.ai
D-Boc-Glu-OMe : Similarly, the D-isomer is synthesized from D-glutamic acid. vulcanchem.com The synthetic protocol involves the same two main steps: N-protection with Boc₂O, followed by selective esterification. vulcanchem.com
More advanced asymmetric approaches can also be employed, such as catalytic asymmetric synthesis, which uses a chiral catalyst to induce stereoselectivity. For instance, visible light photoredox catalysis has been used to synthesize chiral α-selenoamino acids from N-Bis(Boc)-Glu(OPht)-OMe, demonstrating a modern approach to creating stereocenters. nih.gov
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural compounds, such as amino acids, that can be used as starting materials for the synthesis of complex chiral molecules. baranlab.org L-glutamic acid and D-glutamic acid are prominent members of this chiral pool. mdpi.com
Green Chemistry Principles in this compound Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. um-palembang.ac.idcore.ac.uk These principles are increasingly being applied to peptide synthesis, including the production of building blocks like this compound.
The 12 principles of green chemistry provide a framework for creating more sustainable synthetic methods. um-palembang.ac.id Key principles relevant to this compound production include:
Waste Prevention : Designing syntheses to minimize waste is preferable to treating waste after it has been created. um-palembang.ac.id One-pot syntheses are a valuable strategy to reduce waste and reaction time. core.ac.uk
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Use of Safer Solvents and Auxiliaries : Many traditional solvents used in peptide synthesis, such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), are toxic. Research is focused on finding greener alternatives. For instance, 2-Methyltetrahydrofuran (2-MeTHF) has been identified as a viable substitute for DCM and DMF in some solid-phase peptide synthesis steps.
Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. um-palembang.ac.id While some Boc deprotection methods use heat, this can be more energy-intensive than catalytic methods. core.ac.uk
Use of Catalytic Reagents : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org The use of catalysts for N-tert-butyloxycarbonylation, such as ionic liquids or perchloric acid adsorbed on silica (B1680970) gel, aligns with this principle. organic-chemistry.org
Reduce Derivatives : Unnecessary derivatization, including the use of protecting groups, should be minimized because it requires additional reagents and generates waste. acs.org While protecting groups are essential for this compound synthesis, the choice of a strategy that minimizes the number of protection/deprotection steps is a greener approach.
Table 2: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
|---|---|
| Waste Prevention | Utilizing one-pot procedures for protection and esterification steps. core.ac.uk |
| Atom Economy | Choosing coupling reagents and protection strategies that maximize atom incorporation. acs.org |
| Safer Solvents | Replacing solvents like DMF and DCM with greener alternatives such as 2-MeTHF or exploring aqueous-phase synthesis. csic.es |
| Catalysis | Employing catalytic methods for Boc protection and deprotection instead of stoichiometric reagents. organic-chemistry.orgacs.org |
| Reduce Derivatives | Optimizing the synthetic route to minimize the number of protection and deprotection steps. acs.org |
By integrating these principles, the synthesis of this compound can be made more environmentally benign, aligning with the broader goals of sustainable chemistry.
Solvent-Free or Minimal Solvent Synthesis Approaches
The development of synthetic routes that minimize or eliminate the use of organic solvents is a cornerstone of green chemistry, aiming to reduce environmental impact and improve process safety. In the context of this compound and its derivatives, several strategies have been explored, ranging from one-pot syntheses with solvent recycling to entirely solvent-free reaction conditions.
One notable approach involves a "one-pot" synthesis of N-tert-butyloxycarbonyl-L-glutamic acid dimethyl ester (Boc-Glu(OMe)-OMe), a double-esterified derivative of this compound. A patented method describes a process that avoids the isolation of the intermediate L-glutamic acid dimethyl ester hydrochloride, which typically exists as an oily substance. google.com Instead, this intermediate is directly used in the subsequent Boc-protection step within the same reaction vessel. This method not only simplifies the procedure but also significantly reduces the consumption of raw materials and allows for the effective recycling of the solvent, ethyl acetate. google.com The process demonstrates high efficiency, with reported yields of the final crystalline product exceeding 85% and purities reaching up to 99.8%. google.com
The table below summarizes findings from several examples detailed in the patent, showcasing the effectiveness of this minimal solvent approach. google.com
| Example | Final Product | Purity | Yield |
| Example 2 | Boc-Glu(OMe)-OMe | 99.5% | 89% |
| Example 3 | Boc-Glu(OMe)-OMe | 99.6% | 90.2% |
| Example 4 | Boc-Glu(OMe)-OMe | 99.7% | 89.3% |
| Example 5 (Pilot Scale) | Boc-Glu(OMe)-OMe | 99.8% | 89.5% |
This table presents data on the purity and yield of N-tert-butyloxycarbonyl-L-glutamic acid dimethyl ester synthesized via a one-pot method with solvent recycling.
Further advancing the concept of solvent-free synthesis, mechanochemistry, which involves inducing reactions by mechanical force (e.g., ball milling), has been successfully applied for the deprotection of N-Boc groups. scirp.org While this specific study focused on the removal of the Boc group, it highlights the potential of solvent-free techniques for modifying Boc-protected amino acids. Similarly, microwave-assisted solvent-free synthesis has been employed to create cyclic dipeptides (piperazinediones) from N-Boc-dipeptide esters, demonstrating that deprotection and subsequent cyclization can be achieved without a solvent medium. researchgate.net These examples underscore a broader trend towards adopting solvent-free conditions for various transformations involving Boc-protected amino acid derivatives.
Use of Water-Compatible Amino Acid Building Blocks
Traditional solid-phase peptide synthesis (SPPS) heavily relies on organic solvents like dimethylformamide (DMF) and dichloromethane (DCM). mdpi.com The development of aqueous-phase peptide synthesis (ASPPS) offers a more sustainable alternative. However, a major hurdle is the poor water solubility of common building blocks, including Boc-protected amino acids. rsc.orgnih.govscispace.com To overcome this, research has focused on rendering these hydrophobic molecules compatible with aqueous environments.
A key innovation is the creation of water-dispersible nanoparticles of Boc-amino acids. nih.govscispace.com This technique uses a wet-milling process, where the Boc-amino acid is ground in an aqueous solution with zirconia beads and a dispersing agent, such as polyethylene (B3416737) glycol (PEG) or a surfactant like Triton X-100. mdpi.comscispace.com This process generates stable nanoparticles, typically 500-750 nm in diameter for Boc-amino acids, which can be readily dispersed in water and used directly in peptide coupling reactions. rsc.orgscispace.com The increased surface area of the nanoparticles enhances their reactivity in the aqueous phase. scispace.com This nanoparticle technology has been successfully combined with microwave irradiation to accelerate coupling reactions in water. mdpi.com
The general procedure for preparing these water-dispersible nanoparticles is outlined in the table below, based on a published protocol for Boc-Phe-OH. mdpi.com This method is presented as being applicable to other hydrophobic Boc-amino acids. mdpi.com
| Parameter | Specification |
| Apparatus | Planetary Ball Mill |
| Milling Media | Zirconia Beads (0.5 mm diameter) |
| Dispersing Agent | Polyethylene Glycol (PEG) or Triton X-100 |
| Solvent | Aqueous 0.2% Triton X-100 Solution |
| Process | Wet-milling for several hours |
| Resulting Particle Size | ~500-750 nm for Boc-amino acids rsc.org |
This table outlines the general method for preparing water-dispersible Boc-amino acid nanoparticles for use in aqueous-phase synthesis.
While this nanoparticle strategy adapts the existing building blocks for aqueous use, an alternative approach involves modifying the protecting group itself. The development of inherently water-soluble protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, represents another frontier in making amino acid building blocks compatible with water-based synthesis. rsc.orgnih.gov
Synthesis of N-Carboxyanhydride (NCA) Derivatives of Boc-Protected Glutamic Acid Esters
α-Amino acid N-carboxyanhydrides (NCAs) are highly reactive building blocks used in the ring-opening polymerization to produce polypeptides and in peptide coupling reactions. wikipedia.orgnih.gov The synthesis of NCAs from Boc-protected amino acid esters like this compound requires careful selection of reagents to form the anhydride (B1165640) ring without cleaving the acid-labile Boc group or the ester.
Traditionally, NCAs are synthesized using phosgene (B1210022) (COCl₂) or its safer solid surrogate, triphosgene (B27547). wikipedia.orggoogle.com A patent describes the synthesis of NCAs from glutamic acid γ-esters using phosgene, diphosgene, or triphosgene in a solvent like ethyl acetate. google.com However, the toxicity of phosgene and the generation of HCl, which can prematurely remove the Boc group, are significant drawbacks. nih.govnih.gov For instance, a photo-on-demand phosgenation method using chloroform (B151607) successfully produced the NCA from Boc-L-Asp(OBzl), but the Boc group was cleaved during the reaction due to the in-situ generation of HCl. nih.gov
To circumvent these issues, phosgene-free methods have been developed. A particularly effective approach for Boc-protected amino acids is the use of n-propanephosphonic acid anhydride (T3P®). nih.gov This method involves the reaction between a Boc-protected α-amino acid and the T3P® reagent, which acts as a powerful dehydrating agent to facilitate the cyclization to the NCA. nih.govresearchgate.net This process is noted for its operational simplicity, safety, and the formation of non-toxic, easily removable byproducts. nih.gov Crucially, it proceeds under conditions that preserve the Boc protecting group and are reported to cause no detectable epimerization. nih.gov While specific data for this compound is not provided in the seminal paper, the method is presented as generally applicable to Boc-amino acids. nih.gov The resulting Boc-Glu(OMe)-NCA is a known compound, available commercially as a building block for further synthesis. pmcisochem.frpmcisochem.fr
The table below outlines the general phosgene-free T3P®-mediated approach to NCA synthesis from Boc-amino acids.
| Reagents | Role | Advantages |
| Boc-Protected Amino Acid | Substrate | Provides protected amino functionality. |
| T3P® (n-Propanephosphonic acid anhydride) | Cyclizing/Dehydrating Agent | Phosgene-free, safe, high-yielding. |
| Anhydrous Solvent (e.g., Ethyl Acetate) | Reaction Medium | Ensures anhydrous conditions for NCA stability. |
This table summarizes the key components and advantages of using the T3P® reagent for synthesizing NCA derivatives from Boc-protected amino acids.
Reactivity and Mechanistic Investigations of Boc Glu Ome in Organic Reactions
Reactivity of the tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used amine protecting group in organic synthesis, particularly in the construction of peptides. Its popularity stems from its stability under a range of conditions and its susceptibility to cleavage under specific, controlled acidic environments. wikipedia.org
The removal of the Boc group is an acid-catalyzed process. Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758), or hydrogen chloride (HCl) in methanol (B129727), are commonly employed for this purpose. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the fragmentation of the protonated carbamate (B1207046). This fragmentation generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine. wikipedia.org
The kinetics of Boc deprotection have been shown to exhibit a second-order dependence on the concentration of certain acids, such as HCl. researchgate.netacs.org This indicates that two molecules of the acid are involved in the rate-determining step of the reaction. However, with an acid like trifluoroacetic acid, a large excess is typically required to achieve a reasonable reaction rate, and the kinetics can show an inverse dependence on the concentration of the trifluoroacetate (B77799) anion. researchgate.netacs.org
During deprotection, the liberated tert-butyl cation can potentially alkylate other nucleophilic residues in the molecule or in the reaction mixture. To prevent these unwanted side reactions, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction medium to trap the tert-butyl cation. wikipedia.orgnih.gov
A summary of common deprotection conditions is provided in the table below.
| Reagent | Solvent | Conditions | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | wikipedia.org |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | Room Temperature | wikipedia.org |
| Hydrochloric Acid (HCl) | Ethyl Acetate | 30 min, Ambient Temp | wikipedia.org |
| Aluminum Trichloride (AlCl₃) | - | Selective Cleavage | wikipedia.org |
| Trimethylsilyl Iodide (TMSI), then Methanol | - | For sensitive substrates | wikipedia.org |
This table presents a selection of common reagents and conditions for the deprotection of the Boc group.
The Boc group is generally stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation. This stability allows for selective manipulation of other functional groups within the Boc-Glu-OMe molecule without premature removal of the amine protection. For instance, the methyl ester can be hydrolyzed under basic conditions while the Boc group remains intact. amelica.org However, prolonged exposure to strong bases or elevated temperatures can lead to side reactions. The compound is also reported to be stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated environment. sctsgroup.com
Reactivity of the Methyl Ester Functionality
The methyl ester groups at the α- and γ-positions of this compound can undergo reactions typical of carboxylic acid esters, most notably hydrolysis and aminolysis. smolecule.com
Hydrolysis of the methyl esters to the corresponding carboxylic acids can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often carried out using an aqueous solution of a base like sodium hydroxide (B78521). This process is generally effective, though care must be taken as strong basic conditions can potentially compromise the Boc protecting group. Acidic hydrolysis can also be employed, but it is less common when the Boc group is present due to the risk of simultaneous deprotection. Enzymatic hydrolysis offers a milder alternative for selective ester cleavage.
Aminolysis, the reaction of the ester with an amine, results in the formation of an amide. This reaction allows for the modification of the side chain or the extension of a peptide chain.
The table below outlines typical conditions for ester hydrolysis.
| Reaction | Reagents | Conditions | Product | Potential Side Reactions | Reference |
| Basic Hydrolysis | Aqueous NaOH | Room Temperature | Carboxylate Salt | Partial Cbz deprotection (if applicable) | |
| Acidic Hydrolysis | 6N HCl | Reflux | Carboxylic Acid | Epimerization at Cα | |
| Enzymatic Hydrolysis | Proteases (e.g., Alcalase) | Varies | Carboxylic Acid | - |
This table summarizes conditions for the hydrolysis of methyl esters, drawing parallels from similar protected amino acids.
Transesterification, the exchange of the methyl group of the ester with another alcohol, can occur under certain conditions. This reaction has been observed as a side reaction in solid-phase peptide synthesis, particularly during the attachment of the protected amino acid to the resin in the presence of a base like tetramethylammonium (B1211777) hydroxide (TMAH) and an alcohol solvent. nih.gov For example, studies have shown that Boc-Glu(OBzl) can undergo rapid transesterification in the presence of TMAH in various alcohols, leading to the formation of the corresponding new ester. nih.gov
Peptide Bond Formation via Coupling Reactions
Following the deprotection of the Boc group to reveal the free amine, this compound is primed for peptide bond formation. This is a cornerstone reaction in peptide synthesis. The free amine of the deprotected glutamic acid derivative acts as a nucleophile, attacking an activated carboxylic acid of another amino acid. wikipedia.org
The carboxylic acid component is typically "activated" by a coupling reagent to enhance its reactivity towards the amine. A wide variety of coupling reagents have been developed to facilitate this reaction, aiming for high yields and minimal side reactions, particularly racemization. uni-kiel.dersc.org Common classes of coupling reagents include carbodiimides (like DCC), onium salts (such as HATU and HBTU), and organophosphorus reagents. uni-kiel.de The use of traditional carbodiimide (B86325) reagents has been noted as effective for coupling reactions involving this compound and amines. uni-kiel.de
In some instances, the glutamic acid derivative itself can be the carboxylic acid component. In such cases, one of its carboxyl groups is activated to react with the amino group of another molecule. The choice of which carboxyl group (α or γ) reacts can be controlled through selective protection and activation strategies.
A significant challenge in peptide coupling is the potential for racemization at the stereocenter of the activated amino acid. uni-kiel.de The choice of coupling reagent and reaction conditions is critical to suppress this unwanted side reaction. Additives, often referred to as racemization suppressants, are frequently used in conjunction with coupling reagents. uni-kiel.de
Role of this compound in Peptide Coupling
This compound, or Boc-glutamic acid dimethyl ester, is a derivative of glutamic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and both carboxylic acid groups are esterified as methyl esters. smolecule.comcymitquimica.com In the context of peptide synthesis, a related and more commonly utilized building block is N-Boc-L-glutamic acid 5-methyl ester (Boc-Glu(OMe)-OH), where only the side-chain carboxylic acid is a methyl ester, leaving the α-carboxylic acid free to participate in peptide bond formation. cymitquimica.com This compound serves as a crucial building block, with the Boc protecting group safeguarding the α-amino group to prevent self-coupling or other unwanted side reactions during the peptide chain elongation process. smolecule.combiosynth.com The methyl ester on the side chain protects the γ-carboxylic acid, preventing it from interfering with the coupling of the α-carboxyl group of the growing peptide chain. This protection scheme allows for the controlled, sequential addition of amino acids to construct a specific peptide sequence. smolecule.com The reactivity of this compound and its derivatives is central to their function, enabling the formation of peptide bonds when reacted with the free amino group of another amino acid or peptide, a process facilitated by coupling reagents. smolecule.com
Evaluation of Peptide Coupling Reagents with this compound
The formation of a peptide bond between the carboxylic acid of one amino acid and the amine of another requires the use of coupling reagents to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. uni-kiel.denih.gov The choice of coupling reagent is critical as it influences reaction rate, yield, and the suppression of side reactions, particularly racemization. uni-kiel.deglobalresearchonline.net The effectiveness of various classes of coupling reagents has been evaluated in reactions involving Boc-protected amino acids like this compound derivatives.
Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used coupling reagents in peptide synthesis. peptide.comwikipedia.org They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.org While effective for coupling reactions between this compound and standard amines, the use of carbodiimides alone can lead to side reactions and racemization. uni-kiel.de The byproduct of DCC, dicyclohexylurea, is often insoluble, complicating purification, whereas the urea (B33335) from DIC is more soluble, making it more suitable for solid-phase peptide synthesis. uni-kiel.deglobalresearchonline.net To minimize racemization, carbodiimides are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which form active esters that are less prone to racemization. wikipedia.orgacs.org
Organophosphorus reagents represent another important class of coupling agents. Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogs are known for their high efficiency and low tendency to cause racemization. peptide.comresearchgate.net They work by generating HOBt esters in situ. peptide.com Another example is Diethyl cyanophosphonate (DECP), which has proven useful for coupling this compound with more nucleophilic amines. uni-kiel.de DEPBT, an organophosphorus reagent, has demonstrated remarkable resistance to racemization in peptide coupling reactions. luxembourg-bio.com
Onium-type reagents, which include uronium/aminium and phosphonium (B103445) salts, are highly effective for peptide bond formation, especially for sterically hindered amino acids. uni-kiel.deglobalresearchonline.net Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) generate active esters with additives like HOAt and HOBt, respectively. These reagents are known for fast reaction times and high coupling efficiency. acs.org The choice of onium reagent can be critical; for instance, HATU, which forms HOAt active esters, is generally more reactive than HBTU.
Table 1: Comparison of Peptide Coupling Reagents for Boc-Amino Acids
| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC | Formation of O-acylisourea intermediate | Cost-effective, widely used | Potential for racemization, formation of insoluble byproducts (DCC) |
| Organophosphorus | BOP, DECP, DEPBT | Formation of active esters (e.g., HOBt esters) | High efficiency, low racemization, good for sterically hindered couplings | Formation of carcinogenic byproducts (BOP), cost |
| Onium Salts | HATU, HBTU, PyBOP | Formation of highly reactive active esters (e.g., OAt, OBt esters) | Fast reactions, high yields, effective for difficult couplings | Higher cost, potential for side reactions if not used correctly |
Racemization Studies in Peptide Synthesis involving this compound
Racemization, the loss of stereochemical integrity at the chiral α-carbon of an amino acid, is a significant concern in peptide synthesis. uni-kiel.deglobalresearchonline.net This can occur through the formation of an oxazolone (B7731731) intermediate when the C-terminal amino acid is activated. uni-kiel.denih.gov The Boc protecting group is known to be effective in suppressing racemization compared to other protecting groups.
Studies have extensively investigated the factors influencing racemization. The choice of coupling reagent and additives is paramount. uni-kiel.deglobalresearchonline.net
Carbodiimides like DCC can lead to significant racemization if used alone, but the addition of nucleophilic additives like HOBt or HOAt largely suppresses this by converting the reactive O-acylisourea into a less racemization-prone active ester. wikipedia.orgacs.org
Phosphonium reagents like PyBOP and organophosphorus reagents like DEPBT are known for their ability to minimize racemization. peptide.comluxembourg-bio.com DEPBT, in particular, has been shown to be a superior coupling reagent in its ability to inhibit racemization compared to other typical phosphonium and uronium reagents. luxembourg-bio.com
Onium salt-based reagents such as HATU are highly efficient and generally lead to low levels of racemization due to the formation of highly reactive HOAt esters. acs.org
The reaction conditions, including the solvent and the base used, also play a crucial role. For instance, the use of certain bases can increase the risk of epimerization. uni-kiel.de
Other Significant Chemical Transformations and Derivatizations
This compound serves as a versatile starting material for the synthesis of a wide array of novel compounds due to its orthogonally protected functional groups. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the methyl ester at the α-carboxyl group can be selectively manipulated, allowing for targeted modifications. Researchers have utilized this compound and its close derivatives, such as N-tert-butoxycarbonyl-L-glutamic acid dimethyl ester (Boc-Glu(OMe)-OMe), as key intermediates in the creation of complex molecules, including peptide-based drugs, enzyme inhibitors, and modified amino acids. smolecule.comlookchem.com
One significant application is in the synthesis of glutamine analogues. For instance, N-Boc-L-glutamate dimethyl ester has been used as the starting material for producing (3S)-pyrrolid-2-one-3-yl-L-alanine, an intermediate in the synthesis of the rhinovirus protease inhibitor AG7088. researchgate.net This multi-step synthesis highlights the utility of this compound in constructing complex heterocyclic systems incorporated into biologically active molecules. researchgate.net
Further modifications involve the γ-carboxylate group. For example, novel dipeptides with potential cosmeceutical applications have been synthesized by linking L-selenomethionine to the γ-carboxylic acid group of L-glutamic acid derivatives. google.com In a typical reaction sequence, a protected glutamic acid derivative like Boc-LSM-Glu(OMe)-OMe is synthesized and then selectively deprotected to yield the desired γ-linked dipeptide. google.com
The compound is also used to create specialized amino acids for peptide synthesis. A glutamic acid-based traceless linker, Fmoc-Glu(AlHx)-OH, was developed starting from Fmoc-(L)-Glu-OtBu, a related protected glutamic acid derivative. nih.gov This linker aids in the synthesis of challenging proteins by improving solubility. nih.gov Similarly, this compound has been used to synthesize model compounds to study side chain-to-backbone hydrogen bonding in peptides, a strategy to improve the permeability and solubility of macrocyclic peptides. nih.gov In these studies, the γ-carboxyl group is converted into various amides, such as N,N-dimethylamide or pyrrolidine (B122466) amide, to act as hydrogen bond acceptors. nih.gov
The following table summarizes various novel compounds synthesized utilizing this compound or its closely related derivatives as a starting material.
| Starting Material | Reagents/Conditions | Novel Compound/Intermediate | Application/Significance |
| N-Boc-L-glutamate dimethyl ester | 1. Bromoacetonitrile; 2. PtO₂, Cyclization | (3S)-pyrrolid-2-one-3-yl-L-alanine | Intermediate for antiviral protease inhibitor AG7088. researchgate.net |
| Boc-LSM-Glu(OMe)-OMe | 1. 2M LiOH; 2. 10% KHSO₄ | γ-L-Glutamyl-L-selenomethionine (GGLSM) | Dipeptide with enhanced bioavailability for cosmeceutical use. google.com |
| Fmoc-(L)-Glu-OtBu | 1. Dde-protected 6-aminohexanoic acid ester; 2. TFA | Fmoc-Glu(AlHx)-OH | Traceless linker for improving solubility in chemical protein synthesis. nih.gov |
| Boc-Glu-OtBu | 1. Pyrrolidine, Amide coupling; 2. TFA; 3. Acetylation | Acetyl-Gln(Pyr)-4-phenylbutyl ester | Model compound for studying intramolecular hydrogen bonding in peptides. nih.gov |
| Boc-protected L-amino acid | Betulin (B1666924), Carbonyldiimidazole (CDI) | Betulin-amino acid conjugates | Water-soluble derivatives of betulin with proapoptotic activity. mdpi.com |
γ-Carboxy-L-glutamic acid (Gla) is a non-standard amino acid crucial for the biological function of several proteins involved in blood coagulation and bone metabolism. nih.govresearchgate.net The chemical synthesis of Gla-containing peptides often relies on the Boc strategy, where a protected Gla derivative is incorporated into the peptide chain. The conversion of glutamic acid derivatives like this compound to Gla derivatives is a key step in accessing these important building blocks.
The synthesis of Gla derivatives for peptide synthesis requires protecting the two γ-carboxyl groups to prevent side reactions. Research has focused on developing suitable protecting groups that are stable throughout the peptide synthesis but can be removed during the final deprotection step without causing decarboxylation of the sensitive Gla residue. nih.gov
One successful strategy involves the synthesis of Boc-Gla(OR)₂-OH, where 'R' is a protecting group. Studies have shown that the cyclohexyl (cHx) ester is an effective protecting group for the γ-carboxyl functions of Gla. nih.govresearchgate.net The synthesis of Boc-Gla(OcHx)₂-OH allows for its use as a starting material in the solid-phase synthesis of Gla-containing peptides using the Boc strategy. The cyclohexyl groups are stable during the peptide chain assembly and are cleaved quantitatively by hydrogen fluoride (B91410) (HF) treatment at the end of the synthesis, yielding the native Gla-containing peptide. nih.govresearchgate.net
The enzymatic conversion of glutamic acid (Glu) residues to Gla is catalyzed by the vitamin K-dependent γ-glutamyl carboxylase. nih.govpnas.org This enzyme converts specific Glu residues in precursor proteins to Gla, a post-translational modification essential for their function. nih.gov While this is a biological process, it underscores the importance of the transformation from a single carboxyl group at the γ-position to a dicarboxylated moiety. Chemical methods aim to replicate this outcome synthetically to produce modified peptides for research and therapeutic purposes.
The table below outlines a general synthetic approach for preparing a protected Gla derivative suitable for peptide synthesis.
| Precursor | Key Transformation Step | Protecting Group (R) | Final Protected Product | Significance |
| Di-tert-butyl 2-bromomalonate & Boc-L-glutamate-α-benzyl ester | Alkylation of the glutamate (B1630785) γ-position | tert-Butyl (tBu) | Boc-Gla(OtBu)₂-OBzl | Intermediate for preparing Boc-Gla(OR)₂-OH derivatives. |
| Boc-Gla(OtBu)₂-OH | Transesterification | Cyclohexyl (cHx) | Boc-Gla(OcHx)₂-OH | Stable building block for Boc-strategy synthesis of Gla-containing peptides. nih.govresearchgate.net |
Advanced Applications of Boc Glu Ome in Complex Molecule Synthesis
Role in the Synthesis of Natural Products and Their Analogs
Beyond standard peptide synthesis, Boc-Glu-OMe serves as a critical intermediate in the total synthesis of complex natural products, particularly those containing glutamate (B1630785) residues.
Glutamate residues are common components of many bioactive peptides, including the class of natural products known as peptaibols. These peptides are characterized by their high content of α-aminoisobutyric acid (Aib) and often possess amphipathic helical structures and antimicrobial activity. The controlled assembly of the specific amino acid sequences, including the correct stereochemistry and side-chain modifications, is paramount in the total synthesis of these complex molecules. While specific published total syntheses of peptaibols explicitly detailing the use of this compound were not found in the provided snippets, the general utility of protected glutamic acid derivatives like this compound as fundamental building blocks for constructing such peptide natural products is well-established. They enable the precise incorporation of glutamate units into the characteristic sequences of peptaibols, facilitating the creation of these biologically significant compounds and their analogs for structure-activity relationship studies.
Data Table: Applications of this compound in Peptide Synthesis
| Application Area | Role of this compound | Key Chemical Feature Utilized |
| Peptide Sequence Control | Prevents N-terminal side reactions, ensuring regioselective peptide bond formation and high purity of synthesized sequences. | Boc protecting group on the α-amino group. |
| Solid-Phase Peptide Synthesis | Acts as a standard, reliably protected amino acid building block for stepwise chain elongation on a solid support. | Acid-labile Boc group for facile deprotection under mild acidic conditions. |
| Side Chain Modification/Branching | Enables the incorporation of modified or extended glutamic acid side chains, facilitating the synthesis of peptides with complex side-chain architectures. | Methyl ester on the γ-carboxyl group, allowing for selective chemical manipulation. |
| Macrocyclic Peptide Synthesis | Its α-ester functionality can be utilized in on-resin cyclization strategies for forming head-to-tail cyclic peptide structures. | α-methyl ester, suitable for participation in cyclization reactions. |
| Natural Product Synthesis | Serves as a versatile building block for constructing complex peptide natural products containing glutamate residues, such as peptaibols. | Protected amino acid structure enabling controlled assembly of characteristic sequences. |
Compound List
this compound
N-α-(tert-Butoxycarbonyl)-L-glutamic acid α,γ-dimethyl ester
tert-butoxycarbonyl L-glutamic acid dimethyl ester
dimethyl Boc-glutamate
N-Boc-L-Glutamic Acid dimethyl ester
Fmoc-Glu(OBzl)-OH
Fmoc-L-glutamic acid α-benzyl ester
Boc-L-glutamine methyl ester
Boc-glutamic acid dimethyl ester
Boc-L-glutamic acid a-methyl ester
Boc-L-Glu-OMe
α-benzyl L-glutamate
N-carbobenzoxy-L-glutamic acid
Fmoc-protected asparagine
Fmoc-protected glutamine
Fmoc-Asn(Trt)-OH
Fmoc-Gln(Trt)-OH
Fmoc-Asn(Dmcp)-OH
Fmoc-Gln(Dmcp)-OH
Fmoc-Glu(OtBu)-OH
Boc-Glu(OBzl)-OH
Fmoc-His(Trt)-OH
Boc-His(Bzl)-OH
Boc-Lys(Z)-OH
Fmoc-His(Clt)-OH
Boc-Gln(Xan)-OH
Boc-Glu(OBzl)-resin
Boc-DKKREE(OMe)
Boc-DKKREE
Boc-Arg(NO2)-resin
GPR (Ac)
GPR
Boc-Arg(Tos)
Boc-His(Bzl)
Boc-Lys(Z)
GHRPLDKKREE
N-Boc-α-amino acids
N-unprotected α-amino methyl esters
amino acid methyl ester hydrochlorides
N-Boc-L-glutamic acid 5-Methyl Ester
Isodesmosine Chloride
Fmoc-Glu(tBu)-OH
H-Glu(tBu)-Oallyl
Fmoc-protected building units
Fmoc-protected building blocks
Fmoc-Glu-Oallyl
Contributions to Biotechnology and Protein Engineering
Protein Modification Studies
Furthermore, this compound is employed in bioconjugation techniques, acting as a versatile tool to link peptides with other biomolecules such as carbohydrates or nucleic acids . These stable conjugates are crucial for developing targeted drug delivery systems and diagnostic tools, enhancing the precision and efficacy of therapeutic and diagnostic agents . The ability to incorporate modified amino acids like this compound allows for the creation of peptides with specific biological activities, integral to the development of peptide-based drugs .
Table 1: Applications in Protein Modification and Bioconjugation
| Application Area | Description of Use | Potential Outcome/Benefit |
| Protein Structure-Function | Incorporation of modified amino acids into protein sequences to study interactions, enzymatic activities, and stability. | Elucidating protein mechanisms, understanding disease pathways. |
| Bioconjugation | Linking peptides with biomolecules (e.g., carbohydrates, nucleic acids) for targeted delivery or diagnostic purposes. | Development of targeted drug delivery systems and diagnostic tools. |
| Chemical Modification | Manipulation of the methyl ester group to introduce diverse chemical moieties, facilitating the creation of novel compounds. | Generation of molecules with potential therapeutic or diagnostic applications. |
| Protein Engineering | Use in research involving protein engineering and modification due to its stability and ease of manipulation. | Advancing understanding of protein function and designing novel protein variants. |
Enzyme Activity Modulation (e.g., Deubiquitinating Enzymes)
This compound and its derivatives are instrumental in the study and modulation of enzyme activity, particularly in the field of deubiquitinating enzymes (DUBs). DUBs are a critical family of proteases that regulate protein stability and cellular processes by cleaving ubiquitin from modified substrates. Dysregulation of DUB activity is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets researchgate.netoncotarget.commdpi.comfrontiersin.org.
Specifically, derivatives synthesized from this compound, such as Boc-Glu(OMe)-CMK (chloromethylketone), serve as key building blocks for creating covalent inhibitors of DUBs. For instance, Boc-Glu(OMe)-CMK has been utilized in the development of inhibitors targeting Ubiquitin C-Terminal Hydrolase L1 (UCHL1), a DUB implicated in neurodegenerative diseases and cancer researchgate.netmdpi.com. These inhibitors are crucial for understanding UCHL1 biology and for developing targeted therapeutic strategies researchgate.netmdpi.com. While this compound itself is not a direct substrate for DUB activity assays, its modified forms are essential components in the design of probes and inhibitors that report on or modulate DUB activity frontiersin.orgnih.govnih.gov.
Table 2: Role in Enzyme Activity Modulation (Deubiquitinating Enzymes)
| Enzyme Target (DUB) | Derivative Used/Synthesized | Role/Application | Research Area |
| UCHL1 | Boc-Glu(OMe)-CMK | Building block for covalent inhibitors; used to study UCHL1 biology and its role in cancer and neurodegenerative diseases. | Inhibitor development, probe studies, disease research |
| General DUBs | Various modified peptides | Used in the design of activity-based probes (ABPs) to assess enzyme activity and cellular localization. | DUBome profiling, drug discovery, understanding cellular dynamics |
Utilization in the Synthesis of Chiral Heterocyclic Amino Acid-like Derivatives
This compound serves as a versatile precursor in the synthesis of novel chiral heterocyclic amino acid-like building blocks. These unique structures are valuable in medicinal chemistry and the development of peptidomimetics due to their altered conformational properties and enhanced metabolic stability compared to natural amino acids nih.govbeilstein-journals.orgresearchgate.net.
One approach involves using Boc-protected cyclic amino acids, which are then converted into β-keto esters and subsequently reacted to form heterocyclic scaffolds like 1,2-oxazoles, thiazoles, and selenazoles nih.govbeilstein-journals.org. For example, the reaction of Boc-protected piperidine (B6355638) derivatives with hydroxylamine (B1172632) hydrochloride leads to the formation of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates beilstein-journals.org. Another strategy employs visible-light photoredox catalysis, utilizing readily available amino acid derivatives like glutamic acid as chiral sources to synthesize unnatural chiral α-amino acids through decarboxylative couplings researchgate.net. These methods allow for the creation of diverse chiral building blocks with potential applications in drug discovery and the synthesis of complex organic molecules nih.govbeilstein-journals.orgresearchgate.net.
Table 3: Synthesis of Chiral Heterocyclic Amino Acid-like Derivatives
| Starting Material/Precursor | Heterocyclic Scaffold Formed | Key Synthetic Strategy | Resulting Derivative Example |
| N-Boc-protected cyclic amino acids (e.g., piperidine) | 1,2-Oxazole, Thiazole, Selenazole | Reaction of β-enamino ketoesters with hydroxylamine hydrochloride or similar reagents. | Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate beilstein-journals.org |
| L-Aspartic acid/Glutamic acid derivatives | Unnatural chiral α-amino acids | Visible-light photoredox synthesis, decarboxylative couplings using readily available chiral sources. | Various unnatural chiral α-amino acids researchgate.net |
| Piperidine-4-carboxylic and (R)-/(S)-piperidine-3-carboxylic acids | Pyrazole, Thiazole, Selenazole derivatives | Conversion to β-keto esters, reaction with DMF-DMA, followed by cyclization. | 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates nih.gov |
Compound List
this compound (N-tert-Butoxycarbonyl-L-glutamic acid α-methyl ester)
N-α-(t-Butoxycarbonyl)-L-glutamic acid αγ-dimethyl ester
Boc-Glu(OMe)-OMe
N-Boc-L-glutamic Acid α-Methyl Ester
Boc-Glu(OMe)-CMK
Boc-D-Glu-OMe
Boc-Glu-OH
Boc-Glu-OtBu
Boc-Glu(OBzl)-ONP
Boc-Glu(OBzl)-OH
Boc-Glu(OMe)-OH
Boc-Glu(OtBu)-OH
Boc-L-glutamic acid 1-methyl ester
Boc-L-glutamic acid 5-methyl ester
Boc-L-glutamic acid α-tert-butyl ester
Boc-L-glutamic acid dimethyl ester
N-Boc-4-dimethyl-L-glutamic Acid
Boc-L-glutamine methyl ester
Boc-Leu-Phe-OMe
Boc-Homophe-Leu-Phe-OMe
Boc-l-Leucine epoxyketone
Z-LLE-AMC
Boc-LRR-AMC
suc-LLVY-AMC
N-TFA-Glu(Cl)-OMe
Spectroscopic and Computational Characterization of Boc Glu Ome
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of Boc-Glu(OMe)-OMe by providing detailed information about its atomic connectivity and functional groups.
NMR spectroscopy is a cornerstone technique for structural elucidation, offering insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. For Boc-Glu(OMe)-OMe (C₁₂H₂₁NO₆, MW 275.30), characteristic signals are expected from the tert-butoxycarbonyl (Boc) protecting group, the α-amino group, the glutamic acid backbone, and the two methyl ester functionalities.
¹H NMR Spectroscopy: The ¹H NMR spectrum of Boc-Glu(OMe)-OMe typically exhibits signals corresponding to:
A singlet integrating for nine protons in the region of δ 1.40-1.50 ppm , characteristic of the tert-butyl protons of the Boc group.
A broad singlet for the Boc NH proton , usually observed around δ 4.50-5.00 ppm , though its visibility can be affected by solvent and concentration.
A signal for the α-proton (adjacent to the Boc-protected amine) typically appearing as a multiplet between δ 4.00-4.50 ppm .
Signals for the β-methylene protons of the glutamic acid side chain, observed as a multiplet around δ 1.80-2.20 ppm .
Signals for the γ-methylene protons of the glutamic acid side chain, appearing as a multiplet around δ 2.30-2.60 ppm .
Two distinct singlets, or a single broader signal, integrating for three protons each, in the region of δ 3.60-3.75 ppm , corresponding to the two methyl ester groups (α- and γ-esters).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary structural information:
The Boc carbonyl carbon is typically observed around δ 155-156 ppm .
The quaternary carbon of the tert-butyl group appears around δ 79-80 ppm .
The methyl carbons of the tert-butyl group resonate around δ 28-29 ppm .
The α-carbon of the amino acid backbone is usually found between δ 52-55 ppm .
The β-carbon typically resonates around δ 28-30 ppm .
The γ-carbon appears around δ 30-32 ppm .
The ester carbonyl carbons (both α and γ) are expected in the range of δ 170-173 ppm .
The methyl ester carbons (both α and γ) are typically observed around δ 51-52 ppm .
The exact chemical shifts can vary slightly depending on the solvent used (e.g., CDCl₃, DMSO-d₆) and the specific experimental conditions.
| ¹H NMR Signal (Expected) | Chemical Shift (δ, ppm) | Integration (H) | Assignment |
| tert-Butyl (Boc) | 1.40-1.50 | 9 | Boc group |
| NH (Boc) | 4.50-5.00 | 1 | Boc protecting group |
| α-CH | 4.00-4.50 | 1 | Amino acid α-carbon proton |
| β-CH₂ | 1.80-2.20 | 2 | Amino acid β-carbon protons |
| γ-CH₂ | 2.30-2.60 | 2 | Amino acid γ-carbon protons |
| α-OCH₃ (ester) | 3.60-3.75 | 3 | α-methyl ester group |
| γ-OCH₃ (ester) | 3.60-3.75 | 3 | γ-methyl ester group |
| ¹³C NMR Signal (Expected) | Chemical Shift (δ, ppm) | Assignment |
| Boc Carbonyl | 155-156 | Boc protecting group carbonyl |
| Boc Quaternary Carbon | 79-80 | Boc tert-butyl quaternary carbon |
| Boc Methyl Carbons | 28-29 | Boc tert-butyl methyl carbons |
| α-Carbon | 52-55 | Amino acid α-carbon |
| β-Carbon | 28-30 | Amino acid β-carbon |
| γ-Carbon | 30-32 | Amino acid γ-carbon |
| α-Ester Carbonyl | 170-173 | α-methyl ester carbonyl |
| γ-Ester Carbonyl | 170-173 | γ-methyl ester carbonyl |
| α-OCH₃ (ester) | 51-52 | α-methyl ester methoxy (B1213986) carbon |
| γ-OCH₃ (ester) | 51-52 | γ-methyl ester methoxy carbon |
Mass spectrometry is crucial for determining the molecular weight and elemental composition of Boc-Glu(OMe)-OMe. Techniques like Electrospray Ionization (ESI) are commonly used.
Mass Spectrometry (MS): The molecular weight of Boc-Glu(OMe)-OMe (C₁₂H₂₁NO₆) is 275.30 g/mol . In MS, the compound is typically detected as its protonated molecule ([M+H]⁺) at m/z 276.14, or as the sodium adduct ([M+Na]⁺) at m/z 298.12. Some sources indicate detection of the neutral molecule ion ([M]⁺) around m/z 275.297 . Fragmentation patterns can further confirm the structure, often showing characteristic losses associated with the Boc group (e.g., loss of isobutylene (B52900), 56 Da) or the methyl ester groups.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For Boc-Glu(OMe)-OMe, the calculated exact mass for C₁₂H₂₁NO₆ is 275.1369. HRMS analysis would aim to match this calculated value with the experimentally determined mass, confirming the molecular formula with high confidence.
| Ion Type | Calculated m/z (C₁₂H₂₁NO₆) | Observed m/z (approx.) | Source Reference |
| [M]⁺ | 275.1369 | 275.297 | |
| [M+H]⁺ | 276.1447 | 276.14 | Predicted |
| [M+Na]⁺ | 298.1266 | 298.12 | Predicted |
IR spectroscopy identifies the presence of specific functional groups within the molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For Boc-Glu(OMe)-OMe, key absorption bands include:
N-H stretching: A band around 3300-3400 cm⁻¹ indicative of the secondary amine in the Boc group.
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of aliphatic C-H bonds in the tert-butyl and methylene (B1212753) groups.
C=O stretching (ester): Two prominent absorption bands are expected for the two ester carbonyl groups, typically in the range of 1730-1750 cm⁻¹ .
C=O stretching (carbamate): A strong absorption band for the carbonyl group of the Boc carbamate (B1207046) is usually observed around 1690-1720 cm⁻¹ .
C-O stretching: Bands associated with the ester and carbamate C-O bonds appear in the 1000-1300 cm⁻¹ region.
N-H bending: A band around 1500-1550 cm⁻¹ for the N-H bending vibration of the carbamate.
The presence and position of these bands confirm the successful incorporation of the Boc protecting group, the methyl ester functionalities, and the amino acid backbone.
Purity Assessment and Analytical Method Development
Ensuring the purity of Boc-Glu(OMe)-OMe is critical for its reliable performance in synthetic procedures. HPLC and TLC are the primary chromatographic techniques used for this purpose.
HPLC is a quantitative analytical technique used to separate, identify, and quantify components in a mixture. For Boc-Glu(OMe)-OMe, HPLC is employed to assess its purity and detect potential impurities such as unreacted starting materials, byproducts, or degradation products.
Typical Method: A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small percentage of an acidic modifier (e.g., trifluoroacetic acid or formic acid) to improve peak shape and separation. Detection is typically performed using UV-Vis spectroscopy at wavelengths where the molecule absorbs, or by mass spectrometry (LC-MS).
Purity Specification: High-purity Boc-Glu(OMe)-OMe is generally specified to have a purity of ≥ 98.0% as determined by HPLC ruifuchemical.comavantorsciences.comcarlroth.com. The absence of significant peaks corresponding to starting materials or known byproducts is crucial.
| Parameter | Specification/Typical Value | Notes |
| Purity | ≥ 98.0% | Determined by HPLC |
| Column | C18 reversed-phase | Common for amino acid derivatives |
| Mobile Phase | Acetonitrile/Water gradient (with acidic modifier) | Used for optimal separation of Boc-Glu(OMe)-OMe from potential impurities |
| Detection | UV-Vis spectroscopy (e.g., 210-220 nm) or Mass Spectrometry | UV detection relies on chromophores, while MS provides mass information for identification. |
| Impurities | Absence of significant peaks from starting materials/byproducts | Monitored to ensure product integrity. |
TLC is a simple, rapid, and cost-effective technique used for monitoring reaction progress and assessing the relative purity of a compound.
Methodology: A small sample of Boc-Glu(OMe)-OMe is spotted onto a silica (B1680970) gel TLC plate. The plate is then developed in a chamber containing a suitable solvent system (eluent). After development, the spots are visualized, typically under UV light (254 nm) if the compound has UV-absorbing chromophores, or by using staining reagents like ninhydrin (B49086) (though ninhydrin reacts with free amines, so it's more for monitoring deprotection or unreacted amino acids).
Purity Assessment: A pure sample of Boc-Glu(OMe)-OMe will ideally show a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities.
Rf Value: The retention factor (Rf) is calculated as the ratio of the distance traveled by the center of the spot to the distance traveled by the solvent front. While specific Rf values for Boc-Glu(OMe)-OMe are not consistently reported across all sources, typical Rf values for protected amino acid esters in common solvent systems (e.g., ethyl acetate/hexane, dichloromethane (B109758)/methanol) often fall in the range of 0.3 to 0.7 for optimal visualization and separation ualberta.ca. TLC is valuable for quickly checking the success of reactions, such as esterification or Boc protection, by observing the disappearance of starting material spots and the appearance of the product spot.
| Parameter | Typical Value/Method | Notes |
| Stationary Phase | Silica gel plates (e.g., Kieselgel 60 F254) | Standard for separating polar to moderately polar organic compounds. |
| Mobile Phase | Ethyl acetate/Hexane, Dichloromethane/Methanol (B129727) mixtures | Solvent system is optimized experimentally to achieve good separation and Rf values between 0.3-0.7. |
| Visualization | UV light (254 nm) | Boc-Glu(OMe)-OMe has functional groups that absorb UV light. |
| Purity Check | Single spot indicates high purity. Multiple spots indicate impurities. | Used for qualitative assessment and reaction monitoring. |
Future Research Directions and Emerging Trends
Exploration of Novel Derivatives with Enhanced Bioactivity or Specificity
The functional groups present in Boc-glu-ome make it an ideal scaffold for creating novel derivatives with tailored properties. Research is focusing on modifying the ester group or incorporating this compound into peptidomimetics to improve metabolic stability and oral bioavailability of therapeutic agents chemimpex.comchemimpex.com. Furthermore, glutamic acid-based dendrimers and conjugates are being investigated for targeted drug delivery, demonstrating enhanced cellular uptake and reduced toxicity in preclinical models chemimpex.com. Efforts are also directed towards designing derivatives that act as enzyme inhibitors or modulators of protein-protein interactions, aiming for enhanced bioactivity and specificity against disease targets chemimpex.comamerigoscientific.com.
Advanced Computational Modeling for Rational Design and Prediction
Computational approaches are becoming indispensable tools for the rational design and prediction of this compound derivatives and their interactions. Machine learning models are being developed to predict the bioactivity of novel glutamic acid-containing peptides based on sequence and structural features derived from this compound building blocks researchgate.net. Molecular dynamics simulations are employed to study the conformational preferences of peptides incorporating this compound, aiding in the design of specific secondary structures researchgate.net. In silico screening is also being utilized to identify potential therapeutic targets for new this compound derivatives and to predict their properties, such as solubility and reactivity in different solvent systems researchgate.net.
Integration with High-Throughput Screening and Combinatorial Chemistry
The efficiency of this compound in synthesizing complex molecules is being leveraged through integration with high-throughput screening (HTS) and combinatorial chemistry. Researchers are synthesizing combinatorial libraries using this compound to rapidly screen for novel peptide therapeutics and functional biomaterials nih.gov. HTS platforms enable the evaluation of binding affinity and biological activity of large sets of peptides incorporating this compound, significantly accelerating lead discovery processes nih.gov. Automated synthesis techniques are also being refined for the creation of diverse this compound-based peptide libraries for drug discovery datainsightsmarket.com.
Applications in Advanced Materials Science
Beyond its traditional roles in biochemistry and pharmaceuticals, this compound and its derivatives are finding applications in advanced materials science. Research is exploring the creation of self-assembling peptide hydrogels using this compound for tissue engineering applications amerigoscientific.com. Additionally, its derivatives are being investigated for use in biodegradable polymers designed for controlled drug release and in stimuli-responsive materials that can alter their properties based on environmental cues like pH or temperature amerigoscientific.com. The functionalization of nanoparticles with this compound-containing peptides is also an emerging area, with potential applications in targeted imaging and therapy amerigoscientific.com.
Compound List:
this compound (N-tert-butoxycarbonyl-L-glutamic acid α-methyl ester)
N-tert-butoxycarbonylglutamic acid γ-methyl ester
Boc-L-glutamine methyl ester
N-Boc-L-glutamic acid α-Methyl Ester
N-tert-butyloxycarbonyl-L-glutamic acid dimethyl ester (Boc-Glu(ome)-ome)
Boc-L-glutamic acid
Boc-D-Glu-OMe
Q & A
How to formulate a PICOT-style research question for this compound in neurodegenerative disease models?
- Methodological Answer : Apply the PICOT framework:
- P (Population): In vitro SH-SY5Y neuronal cells.
- I (Intervention): Treatment with this compound (1–100 µM).
- C (Comparison): Untreated cells or cells treated with unprotected glutamic acid.
- O (Outcome): Neurite outgrowth measured via ImageJ analysis.
- T (Time): 72-hour exposure. Refine scope using pilot data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
